Cas no 1367939-56-7 (4-chloro-1,2-oxazole-5-carbaldehyde)

4-Chloro-1,2-oxazole-5-carbaldehyde is a versatile heterocyclic compound featuring a chloro-substituted oxazole core with a formyl functional group at the 5-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems and pharmacologically active molecules. The presence of both an aldehyde and a chloro group allows for selective functionalization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and condensation reactions. Its stability under standard conditions and high purity make it suitable for use in pharmaceutical and agrochemical research. The compound’s reactivity and structural features contribute to its utility in medicinal chemistry and material science applications.
4-chloro-1,2-oxazole-5-carbaldehyde structure
1367939-56-7 structure
Product name:4-chloro-1,2-oxazole-5-carbaldehyde
CAS No:1367939-56-7
MF:C4H2ClNO2
Molecular Weight:131.517179965973
MDL:MFCD22071342
CID:5179427
PubChem ID:75355634

4-chloro-1,2-oxazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-chloro-1,2-oxazole-5-carbaldehyde
    • 5-Isoxazolecarboxaldehyde, 4-chloro-
    • MDL: MFCD22071342
    • インチ: 1S/C4H2ClNO2/c5-3-1-6-8-4(3)2-7/h1-2H
    • InChIKey: AKMIABIGJRPXJD-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=C(Cl)C=N1

4-chloro-1,2-oxazole-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-325776-0.05g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7 95.0%
0.05g
$585.0 2025-03-18
Enamine
EN300-325776-1.0g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7 95.0%
1.0g
$2203.0 2025-03-18
Enamine
EN300-325776-5.0g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7 95.0%
5.0g
$6390.0 2025-03-18
Enamine
EN300-325776-0.5g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7 95.0%
0.5g
$1718.0 2025-03-18
Enamine
EN300-325776-1g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7
1g
$2203.0 2023-09-04
Enamine
EN300-325776-0.25g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7 95.0%
0.25g
$1091.0 2025-03-18
Enamine
EN300-325776-5g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7
5g
$6390.0 2023-09-04
Enamine
EN300-325776-10g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7
10g
$9474.0 2023-09-04
Enamine
EN300-325776-2.5g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7 95.0%
2.5g
$4319.0 2025-03-18
Enamine
EN300-325776-10.0g
4-chloro-1,2-oxazole-5-carbaldehyde
1367939-56-7 95.0%
10.0g
$9474.0 2025-03-18

4-chloro-1,2-oxazole-5-carbaldehyde 関連文献

4-chloro-1,2-oxazole-5-carbaldehydeに関する追加情報

Introduction to 4-chloro-1,2-oxazole-5-carbaldehyde (CAS No. 1367939-56-7)

4-chloro-1,2-oxazole-5-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1367939-56-7, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound belongs to the oxazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and industrial applications. The presence of both chloro and aldehyde functional groups makes it a versatile building block for the development of more complex molecules, particularly in medicinal chemistry.

The structure of 4-chloro-1,2-oxazole-5-carbaldehyde consists of a five-membered ring containing an oxygen atom and two carbon atoms, with a chloro substituent at the 4-position and an aldehyde group at the 5-position. This unique arrangement imparts distinct reactivity patterns that have been exploited in various synthetic pathways. The oxazole core is well-documented for its role in bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents.

In recent years, there has been growing interest in oxazole derivatives due to their potential as pharmacophores. The aldehyde functionality in 4-chloro-1,2-oxazole-5-carbaldehyde allows for further derivatization through condensation reactions, forming Schiff bases or participating in Michael additions. These transformations are crucial for constructing more intricate molecular architectures that can modulate biological targets with high specificity.

One of the most compelling aspects of 4-chloro-1,2-oxazole-5-carbaldehyde is its utility in the synthesis of novel therapeutic agents. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, studies have demonstrated its role in generating derivatives that exhibit inhibitory activity against key enzymes like aldose reductase and cyclooxygenase.

The chloro substituent at the 4-position of the oxazole ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. This property has been utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce aryl or amino groups at strategic positions within the molecule. Such modifications can fine-tune pharmacokinetic properties and improve binding affinity to biological receptors.

Recent advancements in computational chemistry have further highlighted the potential of 4-chloro-1,2-oxazole-5-carbaldehyde as a scaffold for drug discovery. Molecular docking studies have identified its binding interactions with various protein targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by predicting structural modifications that could enhance drug-like properties.

The pharmaceutical industry has also explored 4-chloro-1,2-oxazole-5-carbaldehyde for its role in developing antiviral agents. Oxazole derivatives have shown promise against viral proteases and polymerases, making them attractive candidates for therapeutic intervention. The aldehyde group serves as a handle for covalent inhibition strategies, which can be particularly effective against rapidly mutating viruses.

Synthetic methodologies have been refined to improve the accessibility of 4-chloro-1,2-oxazole-5-carbaldehyde, ensuring high yields and purity suitable for industrial applications. Catalytic processes have been developed to minimize byproduct formation, aligning with green chemistry principles that emphasize sustainability and environmental responsibility.

The versatility of 4-chloro-1,2-oxazole-5-carbaldehyde extends beyond pharmaceuticals into agrochemicals and material science. Its derivatives have been investigated for their potential as herbicides or fungicides due to their ability to disrupt essential biological processes in pests. Additionally, functionalized oxazoles contribute to advanced materials with applications in optoelectronics and coatings.

Future research directions may focus on exploring new synthetic pathways that enhance the efficiency of producing 4-chloro-1,2-oxazole-5-carbaldehyde and its derivatives. Innovations in flow chemistry and biocatalysis could provide sustainable alternatives to traditional batch processing methods. Furthermore, interdisciplinary collaborations between chemists and biologists will continue to uncover novel applications for this compound.

In conclusion,4-chloro-1,2-oxazole-5-carbaldehyde (CAS No. 1367939-56-7) represents a valuable asset in synthetic chemistry with far-reaching implications across multiple industries. Its unique structural features enable diverse functionalization strategies that drive innovation in drug discovery and material science alike.

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